3,5-Dinitrophenyl isocyanate

Descripción general

Descripción

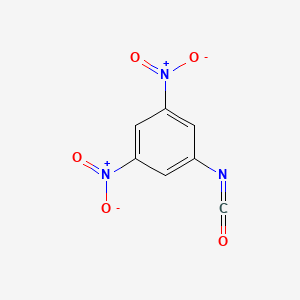

3,5-Dinitrophenyl isocyanate: is an organic compound with the molecular formula C7H3N3O5 . It is a derivative of phenyl isocyanate, where two nitro groups are substituted at the 3 and 5 positions of the benzene ring. This compound is known for its reactivity and is commonly used in organic synthesis and analytical chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,5-Dinitrophenyl isocyanate can be synthesized through the reaction of 3,5-dinitroaniline with phosgene. The reaction typically occurs in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to prevent decomposition. The general reaction is as follows:

3,5-Dinitroaniline+Phosgene→3,5-Dinitrophenyl isocyanate+Hydrochloric acid

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 3,5-Dinitrophenyl isocyanate can undergo nucleophilic substitution reactions with various nucleophiles such as amines and alcohols, forming urea and carbamate derivatives, respectively.

Addition Reactions: It can react with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding carbamates.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 3,5-dinitroaniline and carbon dioxide.

Common Reagents and Conditions:

Amines: React with this compound to form urea derivatives.

Alcohols: React to form carbamate derivatives.

Water: Hydrolyzes the isocyanate group to form the corresponding amine.

Major Products:

Urea Derivatives: Formed from the reaction with amines.

Carbamate Derivatives: Formed from the reaction with alcohols.

3,5-Dinitroaniline: Formed from hydrolysis.

Aplicaciones Científicas De Investigación

Analytical Chemistry

Chiral Resolution

One of the primary applications of 3,5-dinitrophenyl isocyanate is in the resolution of enantiomers. It forms stable derivatives with chiral compounds, allowing for their separation and analysis using chromatographic techniques. The compound has been utilized to create chiral solvating agents (CSAs) that enhance the enantiodiscrimination capabilities in NMR spectroscopy.

- Case Study: Enantiomeric Separation

In a study involving the resolution of enantiomeric mono- and diacylglycerols, this compound was used to synthesize bis(3,5-dinitrophenylurethane) derivatives. These derivatives exhibited strong absorption at specific wavelengths (226 nm and 254 nm), facilitating their detection during high-performance liquid chromatography (HPLC) .

| Compound Type | Absorption Max (nm) | ε Value |

|---|---|---|

| Bis(3,5-DNPU) | 226 | ~60,000 |

| Bis(3,5-DNPU) | 254 | ~31,000 |

Organic Synthesis

Synthesis of Chiral Auxiliaries

The compound is also employed in the synthesis of chiral auxiliaries that can be used in various organic transformations. For example, it has been reacted with lactate-derived carbamates to produce new CSAs that improve enantiodiscrimination in NMR spectroscopy.

- Case Study: Chiral Solvating Agents

Researchers synthesized several chiral solvating agents by reacting this compound with secondary alcohols derived from ethyl (S)-lactate. The resulting compounds showed significant enantiodiscriminating efficiency when tested against N-3,5-dinitrobenzoyl derivatives of amino acids .

| Chiral Solvating Agent | Enantiodiscrimination Capability |

|---|---|

| CSA 1 | Moderate |

| CSA 4 | High |

Environmental Applications

Detoxification Processes

Recent studies have explored the potential of using this compound in detoxifying harmful compounds. Its reactivity allows it to interact with various toxic substances, facilitating their conversion into less harmful forms.

Mecanismo De Acción

The primary mechanism of action of 3,5-Dinitrophenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic and readily reacts with nucleophilic species such as amines and alcohols. This reaction forms stable urea or carbamate linkages, which are crucial in various chemical and biological processes.

Molecular Targets and Pathways:

Proteins and Peptides: Reacts with amino groups in proteins and peptides, forming stable urea linkages.

Polymers: Acts as a cross-linking agent in polymer chemistry, enhancing the mechanical properties of materials.

Comparación Con Compuestos Similares

Phenyl isocyanate: Lacks the nitro groups and is less reactive compared to 3,5-Dinitrophenyl isocyanate.

2,4-Dinitrophenyl isocyanate: Similar structure but with nitro groups at the 2 and 4 positions, leading to different reactivity and applications.

3,5-Dichlorophenyl isocyanate: Contains chlorine atoms instead of nitro groups, resulting in different chemical properties and uses.

Uniqueness: this compound is unique due to the presence of two electron-withdrawing nitro groups, which significantly enhance its electrophilicity and reactivity. This makes it particularly useful in analytical chemistry for the derivatization of amines and alcohols, providing stable and easily detectable derivatives.

Actividad Biológica

3,5-Dinitrophenyl isocyanate (DNPI) is a significant organic compound utilized in various biochemical applications due to its unique reactivity and biological properties. This article delves into the biological activity of DNPI, examining its mechanisms of action, cellular effects, metabolic pathways, and potential therapeutic applications.

This compound has the molecular formula and a molecular weight of approximately 216.13 g/mol. It features both isocyanate (-N=C=O) and dinitrophenyl functional groups, contributing to its high reactivity towards nucleophiles such as amines and alcohols. This reactivity allows DNPI to form stable derivatives, which are crucial for various analytical and synthetic applications .

The primary mechanism by which DNPI exerts its biological effects involves covalent binding to nucleophiles. The isocyanate group is highly electrophilic, facilitating reactions with amino groups in proteins and peptides to form stable urea linkages. This interaction can lead to modifications in protein structure and function, impacting various cellular processes .

Key Reactions

- Formation of Urea Derivatives : DNPI reacts with amines to form urea derivatives.

- Carbamate Formation : When DNPI interacts with alcohols in the presence of a base (e.g., pyridine), it yields dinitrophenyl carbamates .

Cellular Effects

DNPI influences cellular function through several pathways:

- Protein Modification : By derivatizing proteins, DNPI can alter enzyme activity and protein-protein interactions, affecting signaling pathways and metabolic processes.

- Gene Expression : Modifications induced by DNPI may also impact transcription factors, leading to changes in gene expression profiles .

- Toxicity : At high concentrations, DNPI can exhibit cytotoxic effects, including enzyme inhibition and disruption of cellular homeostasis. Studies indicate that the compound's impact on cellular function becomes more pronounced at elevated doses.

Metabolic Pathways

DNPI plays a role in various metabolic pathways by modifying key enzymes involved in metabolic reactions. For instance:

- Amino Acid Metabolism : The derivatization of amines can influence enzymes responsible for amino acid metabolism, altering metabolite levels within cells.

- Energy Metabolism : Interaction with mitochondrial proteins can affect mitochondrial function and energy production.

Case Studies

Several studies have highlighted the biological activities of DNPI:

- Derivatization in Biochemical Assays : DNPI has been effectively employed in assays for detecting amino acids and proteins due to its ability to enhance UV absorbance of the resulting derivatives. This property facilitates easier analysis using spectroscopic techniques.

- Antimicrobial Properties : Some derivatives of DNPI have shown potential antimicrobial activity, suggesting possible therapeutic applications in combating infections.

- Chiral Auxiliary Applications : Research has demonstrated the use of DNPI as a chiral solvating agent in synthesizing enantiomerically enriched compounds, showcasing its utility in asymmetric synthesis .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

1-isocyanato-3,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3O5/c11-4-8-5-1-6(9(12)13)3-7(2-5)10(14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPRXQSCMBDGKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208511 | |

| Record name | 3,5-Dinitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59776-60-2 | |

| Record name | 3,5-Dinitrophenyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059776602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dinitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dinitrophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 3,5-dinitrophenyl isocyanate used in the analysis of monoacylglycerols and phenylpropanolamine?

A1: this compound reacts with alcohols and amines to form stable urethane derivatives. These derivatives often exhibit improved chromatographic properties, such as increased detectability and better resolution of enantiomers on chiral stationary phases. [, ]

Q2: How does the derivatization with this compound facilitate enantiomeric separation in HPLC?

A2: The derivatization introduces a bulky and aromatic 3,5-dinitrophenyl group to the target molecule. This modification enhances the interaction of the derivative with the chiral stationary phase, leading to better chiral recognition and separation of enantiomers. For instance, in the analysis of phenylpropanolamine, the derivatized enantiomers achieve baseline resolution on an (R)-(1-naphthyl)ethyl isocyanate-based chiral stationary phase. [] Similarly, this derivatization enables the separation of monoacylglycerol enantiomers on a chiral column with N-(R)-1-(α-naphthyl)ethylarninocarbonyl-(S)-valine as the chiral selector. []

Q3: Are there alternative derivatizing agents for chiral HPLC analysis of similar compounds?

A3: Yes, several other chiral derivatizing agents are available, each with its own advantages and limitations. The choice depends on factors like the target analyte, the chiral stationary phase, and the desired sensitivity and selectivity. Examples include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.